molecular formula C8H4ClF3N2S B12340790 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol

Cat. No.: B12340790
M. Wt: 252.64 g/mol
InChI Key: YUGSKLMWZZUTCL-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol is an organic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of a chlorine atom at the 8th position, a trifluoromethyl group at the 6th position, and a thiol group at the 3rd position on the imidazo[1,5-a]pyridine ring

Preparation Methods

The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol can be achieved through several synthetic routes. One common method involves the reaction of chlorinated imidazo[1,5-a]pyridine with trifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The thiol group can be introduced through a subsequent reaction with a thiolating agent such as thiourea or hydrogen sulfide under acidic conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorine and trifluoromethyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. This reaction is often facilitated by the use of catalysts like palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound has shown potential as a bioactive molecule with nematicidal and fungicidal activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of parasitic infections and fungal diseases.

    Industry: The compound’s chemical properties make it useful in the development of agrochemicals and pharmaceuticals. It can be used as an intermediate in the synthesis of active ingredients for pesticides and drugs.

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group is known to form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt essential biological processes in target organisms, such as nematodes and fungi, resulting in their death .

The compound’s ability to inhibit enzymes and other proteins is attributed to its unique chemical structure, which allows it to bind selectively to specific sites on the target molecules. This selective binding is crucial for its bioactivity and therapeutic potential.

Comparison with Similar Compounds

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-2H-imidazo[1,5-a]pyridine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-5-1-4(8(10,11)12)3-14-6(5)2-13-7(14)15/h1-3H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGSKLMWZZUTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CNC(=S)N2C=C1C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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